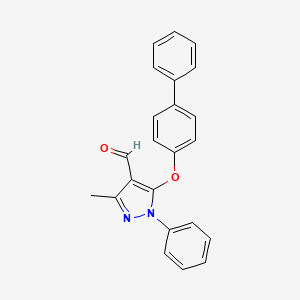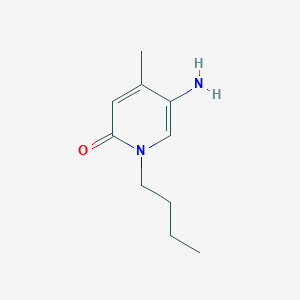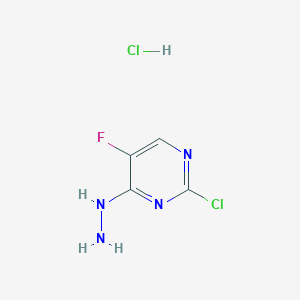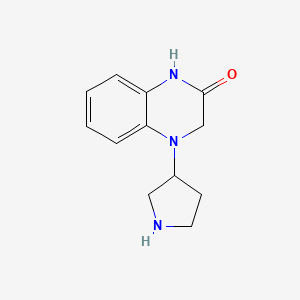
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate is a heterocyclic organic compound with the molecular formula C6H8FN3O2. This compound features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of a fluorine atom and an ethyl ester group adds to its unique chemical properties, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate typically involves multi-step organic reactions
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form dihydroimidazoles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) in acetonitrile.
Esterification: Ethanol and sulfuric acid under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Formation of various substituted imidazoles.
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazoles.
Hydrolysis: 2-amino-5-fluoro-1H-imidazole-4-carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparación Con Compuestos Similares
Ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 2-amino-1H-imidazole-4-carboxylate: Lacks the fluorine atom, which may result in different biological activity and chemical reactivity.
5-Fluoro-1H-imidazole-4-carboxylate: Lacks the ethyl ester group, affecting its solubility and reactivity.
2-Amino-5-fluoro-1H-imidazole-4-carboxylic acid: The carboxylic acid form, which may have different pharmacokinetic properties.
The presence of the fluorine atom and the ethyl ester group in this compound makes it unique, potentially offering enhanced biological activity and stability compared to its analogs.
Propiedades
Número CAS |
89676-58-4 |
|---|---|
Fórmula molecular |
C6H8FN3O2 |
Peso molecular |
173.15 g/mol |
Nombre IUPAC |
ethyl 2-amino-5-fluoro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C6H8FN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10) |
Clave InChI |
WIQFWXOIZYVKKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=N1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


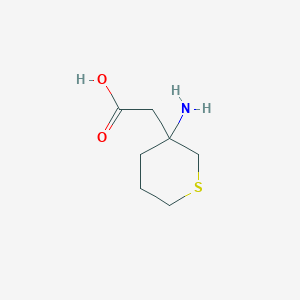

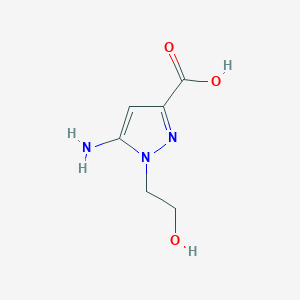

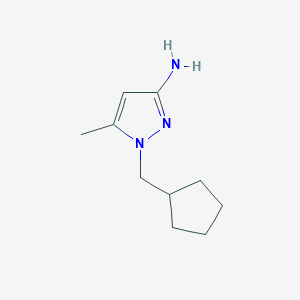
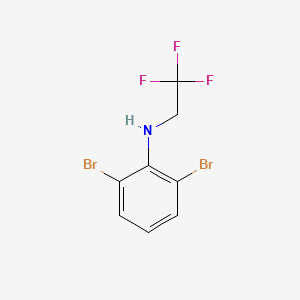
![Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate](/img/structure/B13072002.png)
